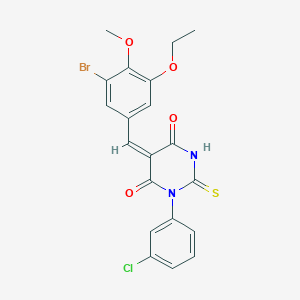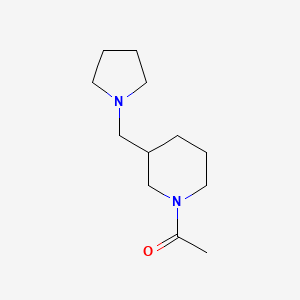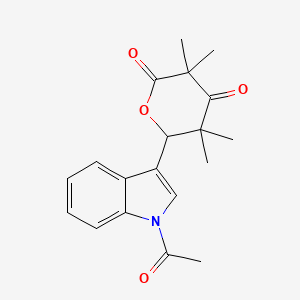![molecular formula C27H30N2O5 B6135386 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6135386.png)
3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide, also known as TMB-4, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell growth and survival. 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. It has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects
3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide has also been found to have a protective effect on the cardiovascular system by reducing blood pressure and improving endothelial function. In addition, 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It has shown promising results in various preclinical studies and may have potential therapeutic applications. However, there are also some limitations to using 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, the exact mechanism of action of 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide is not fully understood, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide. One area of interest is the development of 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide as a potential therapeutic agent for cancer. Further studies are needed to determine the efficacy and safety of 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide in clinical trials. Another area of interest is the development of 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide as a potential treatment for cardiovascular diseases. Studies are needed to determine the optimal dose and duration of treatment with 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide. In addition, further studies are needed to determine the mechanism of action of 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide can be synthesized using a multi-step process. The first step involves the synthesis of 3,4,5-triethoxybenzoic acid, which is then converted to 3,4,5-triethoxybenzoyl chloride. The second step involves the reaction of 3,4,5-triethoxybenzoyl chloride with 4-aminobenzamide to obtain the intermediate product. The final step involves the reaction of the intermediate product with 3-methylphenyl isocyanate to obtain 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, cardiovascular diseases, and neurological disorders. 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation. In addition, 3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-[4-[(3-methylphenyl)carbamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c1-5-32-23-16-20(17-24(33-6-2)25(23)34-7-3)27(31)28-21-13-11-19(12-14-21)26(30)29-22-10-8-9-18(4)15-22/h8-17H,5-7H2,1-4H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWKBIPWKCQVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[4-[(3-methylphenyl)carbamoyl]phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6135315.png)

![diethyl [amino(methylamino)methylene]malonate](/img/structure/B6135330.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B6135351.png)
![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)
![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)
![N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6135376.png)
![2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6135383.png)
![7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide](/img/structure/B6135393.png)

![N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6135398.png)